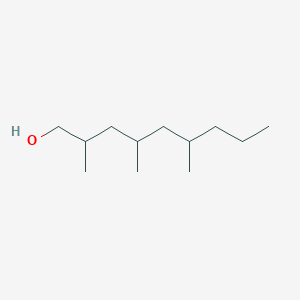

1-Nonanol, 2,4,6-trimethyl-

CAS No.: 83474-29-7

Cat. No.: VC19309527

Molecular Formula: C12H26O

Molecular Weight: 186.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 83474-29-7 |

|---|---|

| Molecular Formula | C12H26O |

| Molecular Weight | 186.33 g/mol |

| IUPAC Name | 2,4,6-trimethylnonan-1-ol |

| Standard InChI | InChI=1S/C12H26O/c1-5-6-10(2)7-11(3)8-12(4)9-13/h10-13H,5-9H2,1-4H3 |

| Standard InChI Key | KBNJXYZUBZXXHR-UHFFFAOYSA-N |

| Canonical SMILES | CCCC(C)CC(C)CC(C)CO |

Introduction

Physical and Chemical Properties

Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 186.33 g/mol | |

| Density | 0.817 g/cm³ (20°C) | |

| Boiling Point | 225–228°C | |

| Refractive Index | 1.4345–1.4350 | |

| LogP (Octanol/Water) | 3.467 | |

| Flash Point | 200°C (closed cup) |

The compound exists as a colorless liquid at room temperature, with moderate volatility and low water solubility due to its hydrophobic branched chain . Its Henry’s Law constant (1.0×10⁻¹ to 6.0×10⁻² mol/(m³·Pa)) suggests limited environmental mobility.

Synthesis and Industrial Production

Synthetic Routes

1-Nonanol, 2,4,6-trimethyl- is typically synthesized via catalytic hydrogenation of its corresponding ketone, 2,4,6-trimethylnonan-1-one, using palladium on carbon (Pd/C) under high-pressure conditions. Alternative methods include:

-

Grignard reactions with pre-branched alkenes followed by oxidation.

-

Hydroboration-oxidation of asymmetrical alkenes to introduce the hydroxyl group .

Industrial production emphasizes cost efficiency, with yields exceeding 90% under optimized hydrogenation conditions (50–100 bar H₂, 80–120°C).

Purification and Analysis

Purification involves fractional distillation or chiral chromatography to isolate stereoisomers. Analytical characterization employs:

-

Gas Chromatography-Mass Spectrometry (GC-MS) for volatile derivatives.

-

Reverse-Phase HPLC with UV detection (210 nm) for non-volatile samples.

Applications in Industry and Research

Surfactants and Lubricants

The compound’s amphiphilic structure makes it valuable in nonionic surfactants. For example, ethoxylation with polyoxyethylene glycol enhances water solubility, enabling use in:

-

Household detergents.

-

Emulsifiers for agrochemicals.

Fragrance Industry

Its low odor threshold and stability under heat contribute to applications in:

-

Perfume fixatives.

-

Cleaning product fragrances.

Polymer Science

As a plasticizer, it improves flexibility in polyvinyl chloride (PVC) formulations. Comparative studies show superior thermal stability over linear alcohols (e.g., 1-nonanol) .

Biological and Toxicological Profile

Antimicrobial Activity

Preliminary studies suggest broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) of 0.5–1.0 mg/mL against Staphylococcus aureus and Escherichia coli. Mechanisms may involve membrane disruption via hydrophobic interactions.

| Parameter | Value | Source |

|---|---|---|

| Acute Oral LD₅₀ (Rat) | >2,000 mg/kg | |

| Skin Irritation | Mild | |

| Environmental Persistence | Low (biodegradation t₁/₂ <7 days) |

Handling requires standard laboratory precautions, including gloves and ventilation .

Comparison with Structural Analogs

Linear vs. Branched Alcohols

| Property | 1-Nonanol, 2,4,6-trimethyl- | 1-Nonanol (Linear) |

|---|---|---|

| Boiling Point | 225°C | 213°C |

| LogP | 3.467 | 3.5 |

| Viscosity | High | Moderate |

Branched analogs exhibit enhanced thermal stability and lower water solubility, making them preferable for high-temperature applications .

Positional Isomers

Compared to 2,6,8-trimethyl-4-nonanol (CAS 123-17-1), the 1-nonanol isomer shows:

-

Higher polarity due to the terminal hydroxyl group.

Future Directions and Research Gaps

While industrial applications are well-established, gaps remain in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume